molecular formula C20H16F3N3O2S B2602876 N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105231-53-5

N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B2602876
CAS No.: 1105231-53-5
M. Wt: 419.42
InChI Key: LKUJCANXMAMYSX-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes an acetylphenyl group, a trifluoromethylphenyl group, and a thiazolylacetamide moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.

    Introduction of the Trifluoromethylphenyl Group: This step involves the nucleophilic aromatic substitution reaction where the trifluoromethylphenylamine is introduced to the thiazole ring.

    Acetylation of the Phenyl Group: The acetyl group is introduced to the phenyl ring through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Coupling Reaction: The final step involves coupling the acetylphenyl and trifluoromethylphenylthiazole intermediates through an amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for amination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings or the thiazole ring.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique chemical structure may interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(2-((3-methylphenyl)amino)thiazol-4-yl)acetamide
  • N-(3-acetylphenyl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamide
  • N-(3-acetylphenyl)-2-(2-((3-fluorophenyl)amino)thiazol-4-yl)acetamide

Uniqueness

N-(3-acetylphenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c1-12(27)13-4-2-6-15(8-13)24-18(28)10-17-11-29-19(26-17)25-16-7-3-5-14(9-16)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUJCANXMAMYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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